An In-depth Technical Guide to Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate
An In-depth Technical Guide to Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate is a versatile, spirocyclic building block of significant interest in medicinal chemistry. Its rigid, three-dimensional structure offers a unique scaffold for the development of novel therapeutics. This document provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in the development of potent and selective inhibitors for various biological targets. Particular emphasis is placed on its role as a key intermediate in the synthesis of melanin-concentrating hormone receptor 1 (MCH-1R) antagonists, Nicotinamide phosphoribosyltransferase (NAMPT) and Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, as well as its incorporation into antitubercular and antimalarial agents.
Chemical Properties and Data
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate, also known as 6-Boc-2,6-diazaspiro[3.4]octane, is a bifunctional molecule containing a secondary amine within an azetidine ring and a Boc-protected secondary amine in a pyrrolidine ring, fused at a spirocyclic center. This orthogonal protection allows for selective functionalization at either nitrogen atom, making it a valuable tool in combinatorial chemistry and fragment-based drug design.
| Property | Value | Reference |
| CAS Number | 885270-86-0 | [1] |
| Molecular Formula | C₁₁H₂₀N₂O₂ | [2] |
| Molecular Weight | 212.29 g/mol | [2] |
| IUPAC Name | tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate | [2] |
| Boiling Point | 301.3 ± 35.0 °C (Predicted) | |
| Purity | Typically ≥95% | [3] |
| Appearance | Solid | [3] |
| Storage | 2-8°C, under inert atmosphere |
Synthesis and Experimental Protocols
The synthesis of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate can be achieved through a multi-step sequence starting from commercially available reagents. The following protocol is a representative synthesis adapted from literature procedures for analogous diazaspirocycles.[4][5]
Experimental Workflow
Step-by-Step Procedure
Step 1: Synthesis of tert-butyl 3-(ethoxycarbonylmethylene)azetidine-1-carboxylate
To a solution of N-Boc-azetidin-3-one (1 equivalent) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes, followed by the dropwise addition of triethyl phosphonoacetate (1.2 equivalents). The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the α,β-unsaturated ester.
Step 2: Synthesis of tert-butyl 3-(1-ethoxycarbonyl-2-nitroethyl)azetidine-1-carboxylate
To a solution of the α,β-unsaturated ester (1 equivalent) and nitromethane (5 equivalents) in a suitable solvent, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equivalents) is added dropwise at room temperature. The reaction mixture is stirred for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the nitro adduct.
Step 3: Synthesis of 6-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octan-5-one
The nitro adduct (1 equivalent) is dissolved in methanol and subjected to hydrogenation in the presence of Raney nickel (catalytic amount) under a hydrogen atmosphere (50 psi) for 16 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the lactam intermediate.
Step 4: Synthesis of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate
To a suspension of lithium aluminum hydride (3 equivalents) in anhydrous THF at 0 °C, a solution of the lactam intermediate (1 equivalent) in THF is added dropwise. The reaction mixture is heated to reflux for 8 hours. After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting solid is filtered off, and the filtrate is concentrated to provide the crude diamine.
Step 5: Synthesis of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate
The crude diamine from the previous step is dissolved in dichloromethane (DCM). Triethylamine (1.5 equivalents) is added, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in DCM at 0 °C. The reaction is stirred at room temperature for 12 hours. The mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by flash column chromatography.
Applications in Drug Discovery
The unique conformational constraints of the 2,6-diazaspiro[3.4]octane scaffold make it an attractive bioisostere for more flexible diamine-containing fragments, such as piperazine. This has led to its incorporation into a variety of biologically active molecules.
MCH-1R Antagonists
The melanin-concentrating hormone receptor 1 (MCH-1R) is a G protein-coupled receptor (GPCR) implicated in the regulation of energy homeostasis and mood.[6][7] Antagonists of MCH-1R are being investigated as potential treatments for obesity and depression. The 2,6-diazaspiro[3.4]octane core has been successfully used to develop potent and selective MCH-1R antagonists.
References
- 1. The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. mdpi.com [mdpi.com]
- 6. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Melanin-concentrating hormone receptor 1 - Wikipedia [en.wikipedia.org]
